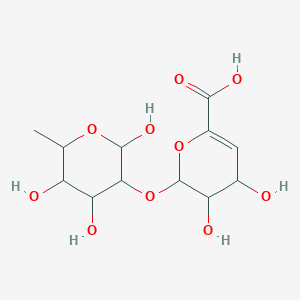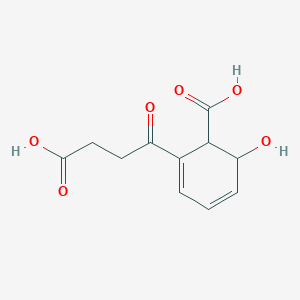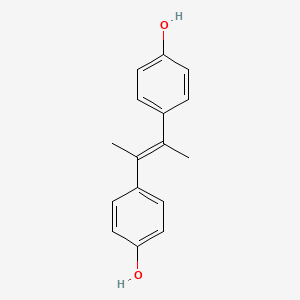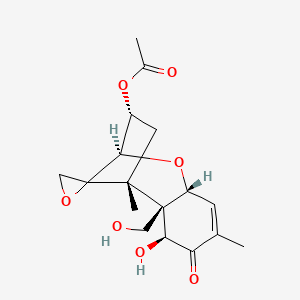![molecular formula C16H12N4OS B1227119 5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole](/img/structure/B1227119.png)
5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole is a member of 1,3-oxazoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Agents
The structure of 5-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole and its derivatives have been explored for potential antimicrobial and antibacterial properties. For instance, the synthesis of various 1,2,4-triazoles and their evaluations as antimicrobial agents have been extensively studied. These compounds have shown promising results against a range of bacterial and fungal species, indicating their potential as novel antimicrobial agents (Bayrak et al., 2009), (Suresh et al., 2016).
Synthetic Applications and Biological Assessments
Various methods for synthesizing 1,2,4-triazole derivatives have been developed and assessed for their biological activities. The diverse set of synthesized compounds includes analogs with different functional groups, showcasing the versatility of these compounds in drug development and other biological applications (Karpina et al., 2019).
Electroluminescent Properties
Applications in Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of [1,2,4]-triazolo[4,3-a]-pyridine based materials have been explored for use in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit good performance in terms of quantum efficiency and power efficiency, highlighting their potential in the field of display technology and lighting (Kang et al., 2017).
Luminescent Properties
Luminescent Properties for Imaging and Sensing
Compounds derived from 5-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole have been investigated for their luminescent properties. These properties are particularly useful in the development of imaging and sensing technologies. For example, fac-Tricarbonyl rhenium(I) complexes with triazole-based ligands have shown luminescence emission with large Stokes shifts, making them potentially useful in this area (Piletska et al., 2015).
Eigenschaften
Produktname |
5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole |
|---|---|
Molekularformel |
C16H12N4OS |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
5-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C16H12N4OS/c1-2-6-12(7-3-1)13-10-17-15(21-13)11-22-16-19-18-14-8-4-5-9-20(14)16/h1-10H,11H2 |
InChI-Schlüssel |
XDFCSTPYQSTIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CSC3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone](/img/structure/B1227041.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1227044.png)









![7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1227061.png)